6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine
Description
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine (CAS: 1221792-06-8) is a sulfonamide-substituted pyridine derivative with the molecular formula C₁₂H₁₂N₂O₃S and a molecular weight of 264.3 g/mol . The compound features a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a 4-methoxyphenylsulfonyl moiety. Key physical properties include a predicted density of 1.339 g/cm³, boiling point of 521.9°C, and a pKa of -0.91, indicative of weak acidity .
The sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity, making the compound relevant in medicinal chemistry for targeting proteins or enzymes. Synonyms include 6-(4-methoxybenzenesulfonyl)pyridin-3-amine and CTK7A5256 .
Properties
IUPAC Name |
6-(4-methoxyphenyl)sulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-3-5-11(6-4-10)18(15,16)12-7-2-9(13)8-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKQURRXWNAKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-aminopyridine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine
- Structure : Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group.
- Molecular Formula : C₁₂H₁₂N₂OS ; Molecular Weight : 232.3 g/mol .
- Key Differences :
- The sulfanyl group reduces polarity and hydrogen-bonding capacity compared to sulfonyl, likely lowering solubility in polar solvents.
- Lacks predicted density/boiling point data, but the lower molecular weight suggests a lower boiling point than the sulfonyl analog.
- CAS : 1019363-45-1; classified as IRRITANT .
6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine
- Structure : Substitutes the methoxy (-OCH₃) group with bromine (-Br).
- Molecular Formula : C₁₁H₉BrN₂O₂S ; Molecular Weight : 313.17 g/mol .
- Predicted to exhibit stronger intermolecular forces (e.g., halogen bonding) due to the polarizable bromine atom. CAS: Not explicitly stated, but synonyms include CE-0727 and AGN-PC-08V18W .
6-[(4-Methylphenyl)sulfonyl]-3-pyridinyl Derivatives
- Structure : Replaces methoxy (-OCH₃) with methyl (-CH₃).
- Example: 6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine (CAS: Not provided).
- Key Differences :
Comparative Data Table
Biological Activity
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C12H14N2O3S
- CAS Number : 1221792-06-8
- Molecular Weight : 270.32 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The sulfonamide group enhances its ability to form hydrogen bonds with target proteins, influencing their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a comparative study against various cancer cell lines demonstrated significant cytotoxic effects.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 (Lung) | 95.5 | 7.2 |
| MCF-7 (Breast) | 88.3 | 9.5 |
| DU145 (Prostate) | 90.1 | 8.0 |
| HepG2 (Liver) | 92.7 | 6.5 |
The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer drug .
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has shown promise in reducing inflammation markers in vitro. Studies indicated a reduction in cytokine production when treated with this compound, suggesting a mechanism that may involve the inhibition of pro-inflammatory pathways.
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 liver cancer cells, revealing that it induced apoptosis through mitochondrial pathways, characterized by an increase in Bax and a decrease in Bcl-2 expression .
- Screening for Anticancer Agents : In a drug library screening involving multicellular spheroids, this compound was identified as a lead candidate due to its potent activity against multiple cancer cell lines, underscoring its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
